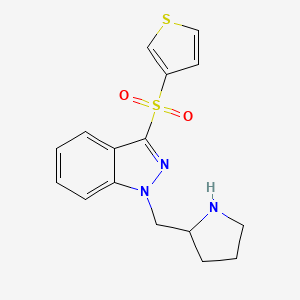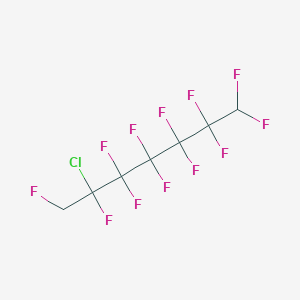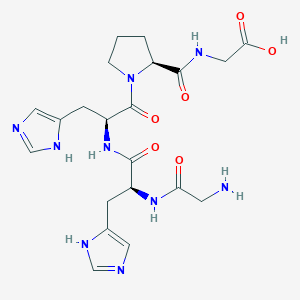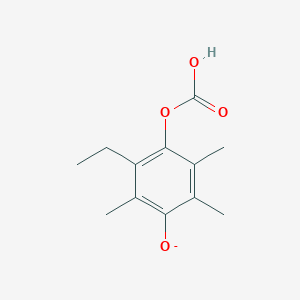![molecular formula C12H42O30S6 B15157932 [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate CAS No. 675123-63-4](/img/structure/B15157932.png)
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate is a complex organosulfur compound characterized by the presence of multiple sulfomethyl groups attached to a phenyl ring. This compound is notable for its high solubility in water due to the presence of multiple sulfonic acid groups, making it a valuable reagent in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate typically involves the sulfonation of a phenylmethane precursor. The reaction is carried out under controlled conditions to ensure the selective introduction of sulfomethyl groups at the desired positions on the phenyl ring. Common reagents used in this process include sulfur trioxide and formaldehyde, which react with the phenylmethane under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is often crystallized and purified through recrystallization techniques to obtain the dodecahydrate form.
Analyse Chemischer Reaktionen
Types of Reactions
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonate esters.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfides.
Substitution: The sulfomethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include sulfonate esters, sulfides, and substituted phenylmethanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other sulfur-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions due to its ability to modify proteins through sulfonation.
Wirkmechanismus
The mechanism of action of [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate involves its ability to donate sulfonic acid groups to other molecules. This sulfonation process can modify the chemical properties of target molecules, affecting their solubility, reactivity, and biological activity. The compound interacts with molecular targets through the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonimidates: These compounds also contain sulfonic acid groups and are used in similar applications, such as organic synthesis and drug development.
Sulfonamides: These are widely used in medicine as antibiotics and share similar sulfonic acid functional groups.
Sulfonates: These compounds are used in detergents and surfactants and have similar solubility and surface-active properties.
Uniqueness
What sets [2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate apart is its high degree of sulfonation, which provides it with unique solubility and reactivity characteristics. This makes it particularly valuable in applications requiring high water solubility and strong sulfonation capabilities.
Eigenschaften
CAS-Nummer |
675123-63-4 |
|---|---|
Molekularformel |
C12H42O30S6 |
Molekulargewicht |
858.8 g/mol |
IUPAC-Name |
[2,3,4,5,6-pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate |
InChI |
InChI=1S/C12H18O18S6.12H2O/c13-31(14,15)1-7-8(2-32(16,17)18)10(4-34(22,23)24)12(6-36(28,29)30)11(5-35(25,26)27)9(7)3-33(19,20)21;;;;;;;;;;;;/h1-6H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30);12*1H2 |
InChI-Schlüssel |
PUWDUFDQPYNGAY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)CS(=O)(=O)O)S(=O)(=O)O.O.O.O.O.O.O.O.O.O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


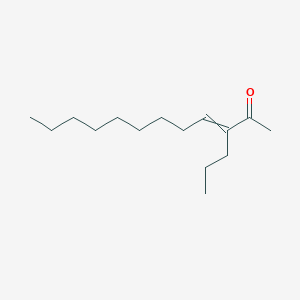
![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
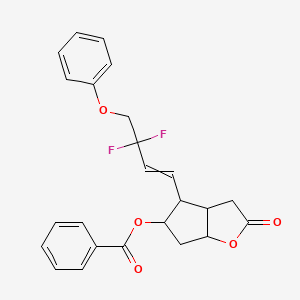
![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
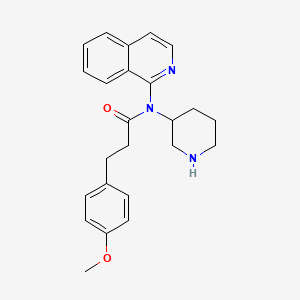
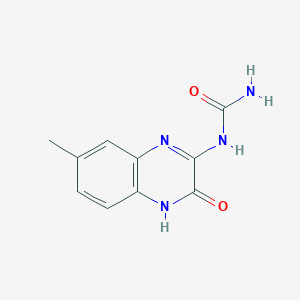
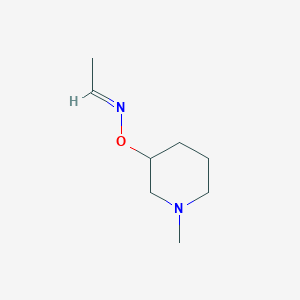
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
